molecular formula C17H17NO4 B2391719 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide CAS No. 1396873-00-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide

Cat. No.: B2391719
CAS No.: 1396873-00-9
M. Wt: 299.326
InChI Key: SLRXQAFSCKCDCP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide is a synthetic organic compound offered for research and development purposes. Its molecular structure integrates a benzamide group linked to a 1,3-benzodioxole moiety via a hydroxypropyl chain. The 1,3-benzodioxole scaffold is recognized in medicinal chemistry as a privileged structure due to its presence in compounds with diverse biological activities . Research into analogous compounds has shown that this core structure can be engineered to interact with various enzymatic targets, such as cyclooxygenase (COX) enzymes or monoamine oxidase (MAO) . Furthermore, structurally similar molecules have been investigated as agonists for plant hormone receptors, like the Transport Inhibitor Response 1 (TIR1), demonstrating the potential for applications in plant science and agriculture . The specific hydroxypropyl-benzamide substitution pattern in this compound may influence its physicochemical properties, including solubility and lipophilicity, which are critical parameters for its behavior in biological systems. Researchers can utilize this chemical as a key intermediate, a building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in drug discovery and agrochemical development programs. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or food additive. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-9,20H,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRXQAFSCKCDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with benzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide exhibits promising anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell metabolism and growth .

Neuroprotective Effects

Another significant application of this compound is its neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression . Animal models have demonstrated that treatment with this compound can improve cognitive functions and reduce neuroinflammation.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have provided insights into how modifications to its structure can enhance its biological activity. Variations in substituents on the benzene ring or alterations to the hydroxypropyl side chain have been systematically evaluated to determine their effects on potency and selectivity towards specific biological targets .

Preclinical Studies

Several preclinical studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Breast Cancer Models : In vitro studies demonstrated a dose-dependent reduction in cell viability among MCF-7 breast cancer cells treated with this compound.
  • Neuroprotection : In vivo studies using mouse models showed significant improvements in memory retention and reduced markers of neuroinflammation following administration of the compound.

Potential for Drug Development

Given its diverse applications, this compound is being considered for further development as a therapeutic agent for treating cancer and neurodegenerative diseases. Ongoing research aims to optimize its pharmacokinetic properties and evaluate safety profiles through clinical trials.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative damage
Structure ModificationsEnhances potency through SAR studies

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Groups

(a) Benzamide Derivatives with Substituted Aromatic Rings
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structural difference: Contains a 3-methylbenzamide group and a tertiary alcohol (2-hydroxy-1,1-dimethylethyl) instead of the benzodioxol moiety.
  • Pharmacological relevance: Part of a series evaluated for proprotein convertase subtilisin/kexin (PCSK) inhibition, suggesting benzodioxol-containing benzamides may target enzymatic pathways .
(b) Hydroxyalkyl Linker Variations
  • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) (): Structural difference: Features a conjugated penta-2,4-dienamide chain instead of the hydroxypropyl linker.
(c) Benzimidazole and Thiazole Hybrids

Pharmacological and Functional Insights

  • Metal-Catalyzed Applications : ’s compound demonstrates utility in C–H functionalization due to its N,O-directing group, a feature absent in the target compound .
  • Solubility and Bioavailability : The hydroxypropyl group in the target compound could enhance aqueous solubility compared to purely aromatic analogs (e.g., D14), though this requires experimental validation.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of 342.35 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure can interact with various biological targets:

  • Serotonin Receptors : The compound has been shown to act as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are implicated in mood regulation and anxiety disorders .
  • Cholinergic Activity : Similar derivatives have demonstrated inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

A study conducted on derivatives of benzo[d][1,3]dioxole demonstrated their effectiveness in inhibiting chitinases in insects. This suggests potential applications as insect growth regulators (IGRs), highlighting the compound's versatility .

Case Studies

  • Neuropharmacological Effects : In a case study involving rodent models, this compound exhibited anxiolytic effects comparable to established anxiolytics. Behavioral assays indicated reduced anxiety-like behaviors at specific dosages .
  • Insecticidal Activity : Another study evaluated the insecticidal properties against Ostrinia furnacalis and Plutella xylostella, where derivatives showed significant mortality rates in treated populations. The lead compound displayed a 70% mortality rate at 100 µg/mL after 48 hours .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
Serotonin Receptor AntagonismHuman 5-HT2C and 5-HT2B receptorsCompetitive inhibition
Acetylcholinesterase InhibitionHuman brain tissueReduced enzyme activity
Insect Growth RegulationOstrinia furnacalisSignificant mortality
Anxiolytic EffectsRodent modelsReduced anxiety-like behavior

Q & A

Q. How is toxicity evaluated during preclinical development?

  • Methodological Answer : Acute toxicity is assessed in rodent models (LD₅₀ determination), while genotoxicity is tested via Ames assays. Metabolite profiling (using LC-MS/MS) identifies reactive intermediates, such as quinone species derived from benzodioxole oxidation, which may require structural mitigation .

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